molecular formula C9H11BrS B1609900 2-(S-Ethylthiomethyl)-1-bromobenzene CAS No. 99180-11-7

2-(S-Ethylthiomethyl)-1-bromobenzene

Cat. No.: B1609900
CAS No.: 99180-11-7
M. Wt: 231.15 g/mol
InChI Key: URXHDNUHHLLHPJ-UHFFFAOYSA-N
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Description

2-(S-Ethylthiomethyl)-1-bromobenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with an ethylthiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-Ethylthiomethyl)-1-bromobenzene typically involves the bromination of 2-(S-Ethylthiomethyl)benzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(S-Ethylthiomethyl)-1-bromobenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted benzene derivatives.

    Oxidation Reactions: The ethylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(S-Ethylthiomethyl)benzene.

Scientific Research Applications

2-(S-Ethylthiomethyl)-1-bromobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(S-Ethylthiomethyl)-1-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the ethylthiomethyl group. The bromine atom acts as a leaving group in substitution reactions, while the ethylthiomethyl group can undergo oxidation or reduction, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methylbenzene: Similar structure but lacks the ethylthiomethyl group.

    2-(S-Methylthiomethyl)-1-bromobenzene: Similar structure with a methylthiomethyl group instead of an ethylthiomethyl group.

    2-(S-Ethylthiomethyl)-1-chlorobenzene: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

2-(S-Ethylthiomethyl)-1-bromobenzene is unique due to the presence of both the bromine atom and the ethylthiomethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

1-bromo-2-(ethylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHDNUHHLLHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445415
Record name 2-(S-Ethylthiomethyl)-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99180-11-7
Record name 2-(S-Ethylthiomethyl)-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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